molecular formula C12H7Br3O B1430604 1,4-Dibromo-2-(3-bromophenoxy)benzene CAS No. 337513-75-4

1,4-Dibromo-2-(3-bromophenoxy)benzene

Cat. No.: B1430604
CAS No.: 337513-75-4
M. Wt: 406.89 g/mol
InChI Key: VUOBKVBAFJQQDB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(3-bromophenoxy)benzene: is a brominated organic compound with the molecular formula C12H7Br3O . It is a member of the bromophenoxybenzene family and is known for its applications as a brominated flame retardant and environmental pollutant. The compound is characterized by the presence of three bromine atoms attached to a benzene ring, making it a polybrominated diphenyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(3-bromophenoxy)benzene can be synthesized through various synthetic routes. One common method involves the bromination of 2-(3-bromophenoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(3-bromophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated or debrominated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

Major Products:

    Substitution: Formation of phenoxy derivatives with different substituents.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of less brominated or debrominated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-(3-bromophenoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor and its impact on aquatic life.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism and toxicity of brominated flame retardants.

    Industry: Employed as a flame retardant in various materials, including textiles, plastics, and electronics, to enhance fire resistance.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(3-bromophenoxy)benzene involves its interaction with molecular targets and pathways in biological systems. As a brominated flame retardant, it can interfere with the normal functioning of endocrine systems by mimicking or blocking hormone activity. The compound can bind to hormone receptors, disrupt hormone synthesis, and alter gene expression, leading to various physiological effects . Additionally, its brominated structure allows it to interact with cellular membranes and proteins, potentially causing oxidative stress and cellular damage.

Comparison with Similar Compounds

  • 1,2-Dibromo-4-(3-bromophenoxy)benzene
  • 1,3-Dibromo-2-(3-bromophenoxy)benzene
  • 2,4-Dibromo-1-(3-bromophenoxy)benzene

Comparison: 1,4-Dibromo-2-(3-bromophenoxy)benzene is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different substitution and oxidation behaviors due to the position of the bromine atoms on the benzene ring . This uniqueness makes it a valuable compound for studying the effects of bromination on chemical and biological properties.

Properties

IUPAC Name

1,4-dibromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-7-9(14)4-5-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOBKVBAFJQQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783706
Record name 1,4-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-75-4
Record name 2,3',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13DI44235H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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